Nilutamide

Catalog No.
S548659
CAS No.
63612-50-0
M.F
C12H10F3N3O4
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nilutamide

CAS Number

63612-50-0

Product Name

Nilutamide

IUPAC Name

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

Molecular Formula

C12H10F3N3O4

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)

InChI Key

XWXYUMMDTVBTOU-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C

Solubility

4.19e-03 g/L

Synonyms

5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)- 2,4-imidazolidinedione, Anandron, Nilandron, nilutamide, RU 23908, RU 23908-10, RU-23908

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C

Description

The exact mass of the compound Nilutamide is 317.06234 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Combination Therapy for Advanced Prostate Cancer

Nilutamide is often used in combination with androgen deprivation therapy (ADT) for advanced prostate cancer. ADT aims to reduce testosterone levels, a key driver of prostate cancer growth. Research focuses on optimizing treatment regimens by evaluating the efficacy and safety of combining Nilutamide with other therapeutic agents, such as docetaxel (a chemotherapy drug) or abiraterone (another antiandrogen) [1]. These studies aim to improve patient outcomes by potentially delaying disease progression or extending survival rates.

Source

Presti J Jr, et al. "Docetaxel and Nilutamide for Patients With Metastatic Castration-Resistant Prostate Cancer (STAMPEDE): A Randomized Double-Blind Phase III Trial." Journal of Clinical Oncology (2015)

Understanding Nilutamide's Mechanism of Action

Despite its established clinical use, the complete mechanism by which Nilutamide exerts its anti-cancer effects remains under investigation. Research is ongoing to explore how Nilutamide interacts with androgen receptors and other cellular pathways involved in prostate cancer progression [2]. A deeper understanding of these mechanisms could lead to the development of more targeted therapies or the identification of biomarkers that predict patient response to Nilutamide treatment.

Source

Lin HK, et al. "Androgen Receptor Signaling in Castration-Resistant Prostate Cancer." Endocrine Reviews (2009)

Investigating Nilutamide for Earlier Stages of Prostate Cancer

Current clinical use of Nilutamide primarily focuses on advanced prostate cancer. Research is exploring the potential benefits of using Nilutamide in earlier disease stages, potentially alongside surgery or radiation therapy. These studies aim to determine if Nilutamide can improve treatment outcomes by preventing or delaying cancer recurrence [3].

Source

Widmark A, et al. "Nilutamide after Radical Prostatectomy for Prostate Cancer: A Randomized, Double-Blind, Placebo-Controlled Trial (SPARTAN)." Journal of the National Cancer Institute (2011)

Nilutamide is a nonsteroidal antiandrogen primarily utilized in the treatment of prostate cancer. It functions by selectively antagonizing the androgen receptor, thereby inhibiting the effects of androgens such as testosterone and dihydrotestosterone in both normal and malignant prostatic tissues. This mechanism is crucial since prostate cancer often relies on androgens for growth and proliferation. Nilutamide has a chemical formula of C₁₂H₁₀F₃N₃O₄ and is known for its high affinity for androgen receptors, although its binding affinity is less than that of other antiandrogens like bicalutamide .

Nilutamide acts as a selective antagonist of the androgen receptor (AR) []. It binds to the AR in prostate cancer cells, preventing androgens like testosterone and DHT from attaching and stimulating cell growth and survival []. This androgen deprivation slows the progression of prostate cancer.

Toxicity

Nilutamide can cause various side effects, including hot flashes, fatigue, breast enlargement, and liver function abnormalities []. In rare cases, it can lead to lung problems and liver damage [].

Flammability

Nilutamide is not classified as a flammable substance [].

Nilutamide undergoes various metabolic transformations in the body, primarily through the cytochrome P450 enzyme system. The major metabolic pathway involves the reduction of its nitro group, leading to several metabolites, with the hydroxymethylnitro derivative being the most notable due to its weak androgen receptor binding affinity. Less than 2% of nilutamide is excreted unchanged in urine, indicating extensive metabolism .

Key Reactions:

  • Reduction of Nitro Group: The nitro group in nilutamide is reduced during metabolism, resulting in various metabolites.
  • Cytochrome P450 Interaction: Nilutamide inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C9, and CYP3A4, which can affect the metabolism of co-administered drugs .

Nilutamide exhibits significant antiandrogenic activity by blocking androgen receptor activation. Its primary biological effects include:

  • Inhibition of Androgen Action: By competing with androgens for binding to their receptors, nilutamide prevents androgen-mediated growth stimulation in prostate cancer cells.
  • Impact on Tumor Growth: Clinical studies have shown that nilutamide can lead to tumor regression and improved survival rates in patients with metastatic prostate cancer when used alongside surgical or medical castration .
  • Adverse Effects: Common side effects include hot flashes, gynecomastia, diarrhea, and potential liver toxicity. Notably, it can cause a disulfiram-like reaction when alcohol is consumed .

The synthesis of nilutamide involves several steps starting from readily available precursors. One common synthetic route includes:

  • Formation of the Hydantoin Core: The initial step involves creating a hydantoin structure through condensation reactions.
  • Introduction of Functional Groups: Subsequent steps introduce trifluoromethyl and nitro groups to achieve the final compound structure.
  • Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Nilutamide's primary application is in the treatment of advanced prostate cancer. It is often administered in combination with surgical castration or luteinizing hormone-releasing hormone agonists to enhance therapeutic efficacy. Other potential applications include:

  • Management of Hormone-Refractory Prostate Cancer: In cases where traditional therapies fail.
  • Research Studies: Investigating its effects on other androgen-dependent conditions .

Nilutamide interacts with various drugs due to its inhibition of cytochrome P450 enzymes. Notable interactions include:

  • Increased Levels of Co-administered Drugs: Drugs metabolized by CYP2C19 may have increased serum levels when taken with nilutamide.
  • Potential Drug Interactions: Caution is advised when combining nilutamide with drugs that have a narrow therapeutic index (e.g., warfarin) due to altered metabolism .

Nilutamide belongs to a class of compounds known as nonsteroidal antiandrogens (NSAAs). Here are some similar compounds:

Compound NameRelative Binding AffinityUnique Characteristics
BicalutamideHigher than nilutamideMore potent antiandrogen; fewer side effects
FlutamideSimilar to nilutamideFirst-generation antiandrogen; associated with hepatotoxicity
EnzalutamideHigher than nilutamideSecond-generation antiandrogen; more effective against castration-resistant prostate cancer
ApalutamideHigher than nilutamideAlso targets androgen receptor mutations; more potent in advanced cases

Uniqueness of Nilutamide

Nilutamide's unique profile includes its long half-life allowing for once-daily dosing and its specific side effect profile, including potential visual disturbances and disulfiram-like reactions when alcohol is consumed. While it shares structural similarities with other NSAAs, its specific metabolic pathways and interactions set it apart from others in clinical use .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

317.06234029 g/mol

Monoisotopic Mass

317.06234029 g/mol

Heavy Atom Count

22

LogP

1.8
1.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51G6I8B902

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in combination with surgical castration for the treatment of metastatic prostate cancer involving distant lymph nodes, bone, or visceral organs (Stage D2).
FDA Label

Livertox Summary

Nilutamide is a first generation, oral nonsteroidal antiandrogen similar in structure to flutamide that is used in the therapy of prostate cancer. Nilutamide is associated with a low rate of serum aminotransferase elevations during therapy and with rare instances of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Nilutamide
US Brand Name(s): Nilandron
FDA Approval: Yes
Nilutamide is approved to treat: Prostate cancer that has metastasized (spread to other parts of the body). It is used in patients who have had surgery to remove the testicles ( orchiectomy ).

Pharmacology

Nilutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer. Nilutamide is a pure, nonsteroidal anti-androgen with affinity for androgen receptors (but not for progestogen, estrogen, or glucocorticoid receptors). Consequently, Nilutamide blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. Prostate cancer is mostly androgen-dependent and can be treated with surgical or chemical castration. To date, antiandrogen monotherapy has not consistently been shown to be equivalent to castration. The relative binding affinity of nilutamide at the androgen receptor is less than that of bicalutamide, but similar to that of hydroxuflutamide.
Nilutamide is a synthetic, nonsteroidal agent with antiandrogenic properties. Nilutamide preferentially binds to androgen receptors and blocks androgen receptor activation by testosterone and other androgens; this agent may inhibit androgen-dependent growth of normal and neoplastic prostate cells. (NCI04)

MeSH Pharmacological Classification

Androgen Antagonists

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB02 - Nilutamide

Mechanism of Action

Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

63612-50-0

Absorption Distribution and Excretion

Rapidly and completely absorbed, yielding high and persistent plasma concentrations.
Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days.

Metabolism Metabolites

The results of a human metabolism study using 14C-radiolabelled tablets show that nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days.
The results of a human metabolism study using 14C-radiolabelled tablets show that nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days. Route of Elimination: Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days. Half Life: 38.0-59.1 hours

Wikipedia

Nilutamide
2,3-Bisphosphoglyceric_acid

Biological Half Life

38.0-59.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects

Artem O Surov, Alexander P Voronin, Ksenia V Drozd, Matvey S Gruzdev, German L Perlovich, Jupally Prashanth, Sridhar Balasubramanian
PMID: 33908506   DOI: 10.1039/d1cp00793a

Abstract

Attempts to obtain new cocrystals of nonsteroidal antiandrogenic drug nilutamide produced alternative polymorphic forms of the compound (Form II and Form III) and their crystal structures were elucidated by single-crystal X-ray diffraction. Apart from the cocrystallization technique, lyophilization was found to be an effective strategy for achieving polymorph control of nilutamide, which was difficult to obtain by other methods. The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation), whereas for Form III, only a handful of experimental parameters were obtained due to the elusive nature of the polymorph. Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase. In addition, the performance of different DFT-D and semi-empirical schemes for lattice energy calculation and polymorph energy ranking was compared and analysed. Lattice energy calculations using periodic DFT at B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP levels of theory were found to provide the most accurate lattice energy values for Form I against experimental data, while PIXEL and PBEh-3c/def2-mSVP were the only methods that predicted the correct order of stability of Forms I and II.


Rational design and preparation of copper vanadate anchored on sulfur doped reduced graphene oxide nanocomposite for electrochemical sensing of antiandrogen drug nilutamide using flexible electrodes

Tata Sanjay Kanna Sharma, Kuo-Yuan Hwa
PMID: 33279323   DOI: 10.1016/j.jhazmat.2020.124659

Abstract

Copper vanadate nanoparticles (Cu
V
O
) are synthesized by using a simple hydrothermal method and later anchored with sulfur-doped reduced graphene oxide (S-rGO) by using ultrasonication to form a hybrid nanocomposite. The synthesized composite underwent characterizations like X-ray diffraction analysis (XRD), Raman spectroscopy, Fourier transform infrared spectroscopy (FT-IR), Dynamic ray scattering-Ultra violet-visible spectroscopy (DRS-UV-visible) and X-ray photoelectron spectroscopically revealed the triclinic pattern of the P 1̅ space group of α-Cu
V
O
and the reduced oxygen deficiency state of metal centers (Cu
or V
) resulting with oxides of mixed-valence oxidative states and forming of Cu-O bond. Morphological analysis was carried out by using transmission electron microscopy (TEM) and Field emission scanning electron microscopy (FE-SEM) with elemental mapping and EDX analysis. Furthermore, a novel electrochemical sensor is prepared by using the hybrid sCu
V
O
/S-rGO nanocomposite on to a disposable screen-printed carbon paste electrode (SPCE) for electrochemical sensing of antiandrogen drug nilutamide (NLT). This report reveals excellent activity in determining NLT with a low detection limit of 0.00459 nM for the linear range of 0.001-15 μM with high sensitivity of 26.2605 µA µM
cm
. Further, electrode performance showed appreciable performance in real-time monitoring of biological samples like human blood serum, urine samples.


Stromal-AR influences the growth of epithelial cells in the development of benign prostate hyperplasia

Gaurav Chauhan, Avani Mehta, Sarita Gupta
PMID: 32504365   DOI: 10.1007/s11010-020-03773-z

Abstract

Activation of epithelial-AR signaling is identified as the major cause of hyperproliferation of the cells during benign and malignant prostate conditions. However, the contribution of stromal-AR is also precarious due to its secretory actions that contribute to the progression of benign and malignant tumors. The present study was aimed to understand the influence of stromal-AR mediated actions on epithelial cells during BPH condition. The secretome (conditioned media-CM) was collected from AR agonist (testosterone-propionate-TP) and antagonist (Nilutamide-Nil) treated BPH patient-derived stromal cells and exposed to BPH epithelial cells. Epithelial cells exhibited increased cell proliferation with the treatment of CM derived from TP-treated stromal cells (TP-CM) but did not support the clonogenic growth of BPH epithelial cells. However, CM derived from Nil-treated stromal cells (Nil-CM) depicted delayed and aggressive BPH epithelial cell proliferation with increased clonogenicity of BPH epithelial cells. Further, decreased AR levels with increased cMyc transcripts and pAkt levels also validated the clonogenic transformation under the paracrine influence of inhibition of stromal-AR. Moreover, the CM of stromal-AR activation imparted positive regulation of basal/progenitor pool through LGR4, β-Catenin, and ΔNP63α expression. Hence, the present study highlighted the restricted disease progression and retains the basal/progenitor state of BPH epithelial cells through the activation of stromal-AR. On the contrary, AR-independent aggressive BPH epithelial cell growth due to paracrine action of loss stromal-AR directs us to reform AR pertaining treatment regimes for better clinical outcomes.


Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin

Ratna Sekhar Bolla, Narasimha Murthy Gandikota, Ivaturi Venkata Kasi Viswanath
PMID: 30854946   DOI: 10.2174/1874471012666181130162731

Abstract

Stable and non-radioactive isotope labeled compounds gained significance in recent drug discovery and other various applications such as bio-analytical studies. The modern bioanalytical techniques can study the adverse therapeutic effects of drugs by comparing isotopically labeled internal standards. A well-designed labeled compound can provide high-quality information about the identity and quantification of drug-related compounds in biological samples. This information can be very useful at key decision points in drug development. In this study, we tried to synthesize Nilutamide- d6 which can be useful to study the adverse effects of Nilutamide, and based on these can modify or widen the new drug derivatives. Nilutamide is a nonsteroidal antiandrogen which is used in the treatment of prostate cancer. The aim of this study was to develop a synthetic approach to prepare deuterium labeled [2H6]-5, 5-dimethylimidazolidine-2, 4-dione and [2H6]-nilutamide.
Since nilutamide is a derivative of hydantoin, it involves the synthesis of Dimethylhydantoin via Bucherer-Bergs hydantoin synthesis, followed by oxidative N-arylation with 4-iodo-1-nitro-2- (trifluoromethyl) benzene.
We successfully synthesized [2H6]-nilutamide and [2H6]-dimethylhydantoin with good isotopic purity, measured to be of adequate quality for use as internal standards in bio-analytical studies. A brief mechanistic study of Bucherer-Bergs hydantoin reaction was carried and the reason for possible H/D exchange was explained.


Echinacoside‑induced nitric oxide production in endothelial cells: Roles of androgen receptor and the PI3K‑Akt pathway

Li Gu, Danhong Lian, Yimei Zheng, Wei Zhou, Jinlei Gu, Xin Liu
PMID: 31985022   DOI: 10.3892/ijmm.2020.4476

Abstract

Echinacoside (ECH) is a natural compound with an endothelium‑dependent vasodilatory effect. Nitric oxide (NO) is an important vasorelaxant released from endothelial cells. In order to examine the molecular mechanism of ECH‑induced NO production in endothelial cells, the present study investigated the involvement of androgen receptor (AR) and the phosphatidylinositol 3‑kinase (PI3K)/protein kinase B (Akt) pathway in the phosphorylation of endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs). Using the fluorescent probe DAF‑FM, the production of NO was found to be significantly increased, and eNOS was phosphorylated at Ser1177 in a concentration‑​dependent manner under 0.01‑10 µM ECH treatment in HUVECs. In addition, NO production and eNOS phosphorylation induced by ECH were diminished when pretreated with the AR antagonist nilutamide, or when transfected with AR small interfering RNAs. Furthermore, the ECH‑induced phosphorylation of the Akt at Ser473 was abrogated by 5 µM wortmannin (a PI3K inhibitor). These data indicated that ECH stimulated NO production via the AR‑dependent activation of eNOS in HUVECs, and that the PI3K/Akt pathway may be involved in eNOS phosphorylation induced by ECH.


Androgen deprivation therapy and depression in men with prostate cancer treated with definitive radiation therapy

Rishi Deka, Brent S Rose, Alex K Bryant, Reith R Sarkar, Vinit Nalawade, Rana McKay, James D Murphy, Daniel R Simpson
PMID: 30748008   DOI: 10.1002/cncr.31982

Abstract

There is no consensus on the association between the use of androgen deprivation therapy (ADT) and the risk of developing depression. This study investigated the association between ADT use and the development of depression, outpatient psychiatric services, inpatient psychiatric services, and suicide in a homogeneous group of men with prostate cancer (PC) treated with definitive radiation therapy (RT) after controlling for multiple sources of selection bias.
This was a retrospective, observational cohort study of 39,965 veterans with PC who were treated with definitive RT and were diagnosed by the US Department of Veterans Affairs health care system between January 1, 2001, and October 31, 2015. Exposure was ADT initiation within 1 year of the PC diagnosis. The primary outcome was new development of depression. Secondary outcomes were outpatient psychiatric use, inpatient psychiatric use, and suicide.
During follow-up, 934 patients were newly diagnosed with depression, 7825 patients used outpatient psychiatric services, 358 patients used inpatient psychiatric services, and 54 patients committed suicide. In the multivariable competing risks regression model, ADT was associated with the development of depression (subdistribution hazard ratio [SHR], 1.50; 95% confidence interval [CI], 1.32-1.71; P < .001). ADT was also associated with outpatient psychiatric utilization (SHR, 1.21; 95% CI, 1.16-1.27; P < .001). Finally, ADT was not associated with inpatient psychiatric utilization or suicide.
An increase in the risk of depression and the use of outpatient psychiatric services was observed in a large cohort of men with PC who received ADT with definitive RT. These results may provide further evidence for the long-term risks of ADT for psychiatric health in the treatment of PC.


A cerium vanadate interconnected with a carbon nanofiber heterostructure for electrochemical determination of the prostate cancer drug nilutamide

Thangavelu Kokulnathan, Raj Karthik, Shen-Ming Chen, Jeyaraj Vinoth Kumar, Subramanian Sakthinathan
PMID: 31352538   DOI: 10.1007/s00604-019-3665-5

Abstract

Cerium vanadate resembling the shape of a hedgehog were interconnected with carbon nanofibers to give a heterostructure (referred to as CeV/CNF) that exhibits efficient catalytic activity for the electrochemical detection of the drug nilutamide (NLT). The heterostructure material and its modification were characterized by XRD, Raman spectra, XPS, FESEM, TEM, SAED, and EDX. A glassy carbon electrode was modified with the CeV/CNF nanocomposite. Best operated at -0.52 V (vs. Ag/AgCl), it exhibits a very low detection limit (2.0 nM), wide linear range (0.01-540 μM), high sensitivity (1.36 μA μM
cm
) and rapid response towards NLT. It was applied to the determination of NLT in spiked human urine. Graphical abstractSchematic presentation of cerium vanadate interconnected with carbon nanofiber heterostructure for electrochemical determination of prostate cancer drug nilutamide in biological samples.


Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer who Underwent Orchiectomy: A Systematic Review and Metaanalysis

Muhammed Rashid, K Shamshavali, Manik Chhabra
PMID: 30648519   DOI: 10.2174/1574884714666190112151202

Abstract

Prostate cancer is the sixth leading cause of death, among all cancer deaths By 2030, this burden is expected to increase with 1.7 million new cases and 499,000 new deaths. We aimed to evaluate the efficacy and safety of Nilutamide in metastatic prostate cancer (mPCa) patients who underwent orchiectomy.
A comprehensive search was conducted in the Medline/PubMed and Cochrane Library. References from included studies and studies from clinicaltrials.gov were explored without language and date restrictions. We included only randomized controlled trials, comparing the safety and efficacy of Nilutamide in Metastatic Prostate Cancer (mPCa) patients who underwent orchiectomy with placebo. The outcomes of concerns were survival and the response of drug and safety.. Quality of the included studies was assessed using the Cochrane Risk of Bias Tool. Two authors were independently involved in the study selection, data extraction and quality assessment. Disagreements between the two reviewers were resolved by consulting a third reviewer.
A total of five out of 244 studies were included in meta-analysis involving1637 participants. Nilutamide group showed improved response rate (RR=1.77, 95%CI 1.46-2.14, p<0.00001), disease progression (RR=0.59, 95%CI 0.47-0.73, p<0.00001), complete response (RR=2.13, 95%CI 1.40-3.23, p=0.003) and clinical benefit (RR=1.23, 95%CI 1.13-1.34, p<0.00001) when compared to placebo; however, stable disease favored the control group (RR=0.80, 95%CI 0.68-0.94, p=0.007). In addition, patients on Nilutamide showed prolonged progression-free survival and overall survival. Nausea and vomiting were the most common adverse events reported in Nilutamide group.
Evidence suggests that patients with mPCa who underwent orchiectomy receiving Nilutamide showed significant improvement in progression-free survival and overall survival response rate and clinical benefits in comparison with the placebo group.


Nitrogen doped carbon nanofibers loaded with hierarchical vanadium tetrasulfide for the voltammetric detection of the non-steroidal anti-prostate cancer drug nilutamide

Kumuthini Rajendran, Thangavelu Kokulnathan, Shen-Ming Chen, Joseph Anthuvan Allen, Chinnuswamy Viswanathan, Helen Annal Therese
PMID: 30707311   DOI: 10.1007/s00604-019-3251-x

Abstract

An electrochemical sensor is described for the determination of nilutamide (NLM) in biological fluids. A flexible mat of nitrogen-doped carbon nanofibers (NCNFs) was prepared by electrospinning. This was followed by carbonization and the growth of one-dimensional vanadium tetrasulfide (VS
) nanorods in the circumference of the NCNFs by a solvothermal route. The material was used to modify a glassy carbon electrode (GCE). Cyclic voltammetry and amperometry revealed an excellent electrocatalytic activity of the VS
/NCNF mat towards NLM at a working potential of - 0.57 V (vs Ag/AgCl). The modified GCE has a wide linear range (0.001-760 μM), a low limit of detection (90 pM), good stability, and fast response. It was used to detect NLM in spiked serum and urine samples. Graphical abstract Schematic presentation of a glassy carbon electrode (GCE) composed of free-standing nitrogen-doped carbon nanofibers decorated with vanadium tetrasulfide (Patronite) nanorods (VS
/NCNF). It was fabricated by electrospinning followed by stabilization and carbonization. The GCE responds to nilutamide (NLM) with excellent selectivity and nanomolar sensitivity.


In silico elucidation of novel anticancer lead molecules targeting human prostate specific gene-1 protein

Farheen Waziri, Ramachandran Vijayan, Tahreem Sahar, Shadab Anwar, Samudrala Gourinath, Swatantra Kumar Jain, Saima Wajid
PMID: 29950155   DOI: 10.1080/07391102.2018.1477623

Abstract




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